molecular formula C17H20N4O B5523475 2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole

2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole

Cat. No.: B5523475
M. Wt: 296.37 g/mol
InChI Key: NYVZOOPNSQEZMP-UHFFFAOYSA-N
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Description

2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C17H20N4O and its molecular weight is 296.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.16371127 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiulcer Activities

A study by Katsura et al. (1992) described the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which includes compounds similar to 2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole. These compounds were tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. Several derivatives showed potent antisecretory and cytoprotective activity, indicating their potential application in the treatment of ulcers (Katsura et al., 1992).

Synthesis of Novel Derivatives

Goli-Garmroodi et al. (2015) reported the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving compounds similar to this compound. These derivatives were synthesized in good to excellent yields, demonstrating the versatility of the core structure in producing new compounds (Goli-Garmroodi et al., 2015).

Convenient Synthesis Methods

A study by Shevchuk et al. (2012) developed a convenient method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, involving compounds related to this compound. This research highlights the efficient synthesis of such compounds, which could be applied in various fields, including pharmaceuticals and material science (Shevchuk et al., 2012).

Synthesis and Antifungal Activity

Khabnadideh et al. (2012) focused on synthesizing new benzimidazole, benzotriazole, and aminothiazole derivatives, similar in structure to this compound, to evaluate their antifungal activities. Their study contributes to the development of new antifungal drugs, highlighting the potential medical applications of such compounds (Khabnadideh et al., 2012).

Synthesis and Potential Cytotoxic Activity

Arulmurugan & Kavitha (2013) conducted a study on the synthesis of new heterocyclic compounds, including benzoxazoles and imidazoles, that relate to the structure of this compound. Their research aimed at evaluating the cytotoxicity of these compounds against human cancer cell lines, indicating their potential use in cancer research (Arulmurugan & Kavitha, 2013).

Plant Growth Retardants

Grossmann (1990) discussed the use of plant growth retardants, including compounds with structures similar to this compound. This study highlights the application of these compounds in agricultural and horticultural practices, as well as their role in physiological research for insights into terpenoid metabolism (Grossmann, 1990).

Properties

IUPAC Name

2-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-20-11-9-18-16(20)13-6-5-10-21(12-13)17-19-14-7-3-4-8-15(14)22-17/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVZOOPNSQEZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.